molecular formula C9H8ClNO3 B3106084 2-(3-Nitrophenyl)propanoyl chloride CAS No. 156516-83-5

2-(3-Nitrophenyl)propanoyl chloride

Cat. No.: B3106084
CAS No.: 156516-83-5
M. Wt: 213.62 g/mol
InChI Key: FOZBKTAVTFTHSE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)propanoyl chloride is an organic compound with the molecular formula C₉H₈ClNO₃. It is a derivative of propanoyl chloride, where the propanoyl group is substituted with a 3-nitrophenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)propanoyl chloride typically involves the reaction of 3-nitrobenzoyl chloride with propionic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Nitrobenzoyl chloride+Propionic acid2-(3-Nitrophenyl)propanoyl chloride\text{3-Nitrobenzoyl chloride} + \text{Propionic acid} \rightarrow \text{this compound} 3-Nitrobenzoyl chloride+Propionic acid→2-(3-Nitrophenyl)propanoyl chloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Reduction: Can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: Reacts with water to form 3-nitrobenzoic acid and propionic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Performed under anhydrous conditions with a suitable solvent like ether.

    Hydrolysis: Conducted in aqueous medium, often under acidic or basic conditions.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Amines: Resulting from reduction reactions.

    Carboxylic Acids: Produced from hydrolysis reactions.

Scientific Research Applications

2-(3-Nitrophenyl)propanoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds and as a precursor for pharmaceuticals.

    Medicine: Used in the development of drugs and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)propanoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. The nitro group on the phenyl ring also influences the reactivity by withdrawing electron density, making the carbonyl carbon more electrophilic.

Comparison with Similar Compounds

Similar Compounds

    Propanoyl Chloride: Lacks the nitro group and has different reactivity and applications.

    3-Nitrobenzoyl Chloride: Similar structure but different functional group, leading to different reactivity.

    2-(4-Nitrophenyl)propanoyl Chloride: Similar compound with the nitro group in a different position, affecting its chemical behavior.

Uniqueness

2-(3-Nitrophenyl)propanoyl chloride is unique due to the presence of both the nitro group and the propanoyl chloride moiety, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

2-(3-nitrophenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-6(9(10)12)7-3-2-4-8(5-7)11(13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZBKTAVTFTHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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